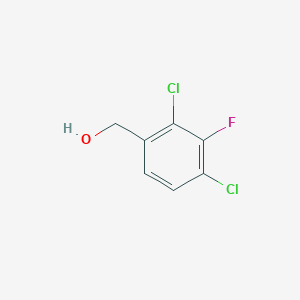

2,4-Dichloro-3-fluorobenzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichloro-3-fluorobenzyl alcohol is a versatile building block for the synthesis of complex compounds . It has been used as a reagent and intermediate in research chemical synthesis .

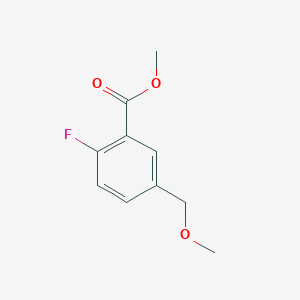

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-3-fluorobenzyl alcohol is represented by the IUPAC name (2,4-dichloro-3-fluorophenyl)methanol . The InChI code for this compound is 1S/C7H5Cl2FO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 .Physical And Chemical Properties Analysis

The physical form of 2,4-Dichloro-3-fluorobenzyl alcohol is solid . It has a molecular weight of 195.02 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Pharmacology

In pharmacology, 2,4-Dichloro-3-fluorobenzyl alcohol serves as a precursor for synthesizing various pharmacologically active compounds. Its benzylic alcohol group is a versatile functional group that can undergo further chemical transformations to create a wide range of therapeutic agents, including antiviral drugs, antibiotics, and anti-inflammatory medications .

Material Science

Within material science, this compound’s ability to undergo electrophilic aromatic substitution makes it valuable for modifying the surface properties of materials. It can be used to introduce fluorinated phenyl groups onto material surfaces, which can alter hydrophobicity, adhesion, and other surface characteristics important in material coatings and nanotechnology applications .

Chemical Synthesis

2,4-Dichloro-3-fluorobenzyl alcohol is utilized in chemical synthesis as an intermediate for constructing more complex molecules. Its reactivity at the benzylic position allows for the introduction of various substituents through free radical bromination, nucleophilic substitution, and oxidation reactions, which are fundamental in the synthesis of dyes, resins, and other industrial chemicals .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis. Its unique mass spectral signature helps in the identification and quantification of similar compounds in complex mixtures, aiding in environmental analysis and quality control of chemical products .

Biochemistry

2,4-Dichloro-3-fluorobenzyl alcohol has potential applications in biochemistry, particularly in the study of enzyme-catalyzed reactions where halogenated benzyl alcohols can act as inhibitors or substrates. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors for therapeutic use .

Environmental Science

In environmental science, the compound’s role is explored in the degradation of pollutants. Its chemical structure allows it to interact with various environmental contaminants, potentially leading to the development of novel remediation strategies that target specific classes of organic pollutants .

Mechanism of Action

Target of Action

2,4-Dichloro-3-fluorobenzyl alcohol is a mild antiseptic . It is known to target bacteria and viruses associated with mouth and throat infections .

Mode of Action

It is thought to denature external proteins and rearrange the tertiary structure of proteins . This disruption of protein structure can inhibit the normal function of the pathogens, leading to their inactivation .

Biochemical Pathways

Given its antiseptic properties, it likely disrupts essential metabolic pathways in the targeted pathogens, leading to their inactivation .

Pharmacokinetics

As an antiseptic used in throat lozenges, it is likely absorbed through the mucous membranes in the mouth and throat

Result of Action

The primary result of the action of 2,4-Dichloro-3-fluorobenzyl alcohol is the inactivation of bacteria and viruses associated with mouth and throat infections . This leads to a reduction in the symptoms of these infections, such as sore throat .

Action Environment

The efficacy and stability of 2,4-Dichloro-3-fluorobenzyl alcohol can be influenced by various environmental factors. For example, its antiseptic action may be affected by the pH of the environment . .

Safety and Hazards

2,4-Dichloro-3-fluorobenzyl alcohol is considered hazardous. It is harmful if swallowed or inhaled . It can cause serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

(2,4-dichloro-3-fluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSYJYVILTXLQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Cl)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-3-fluorobenzyl alcohol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)

![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)

![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)